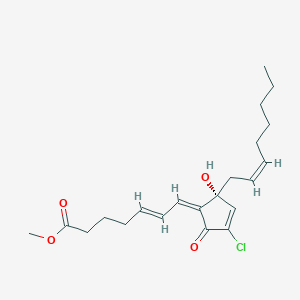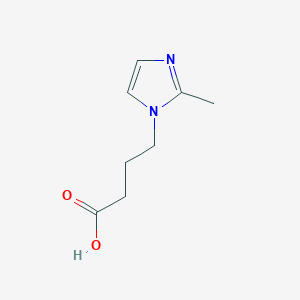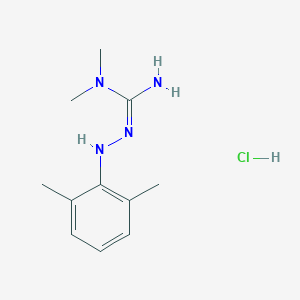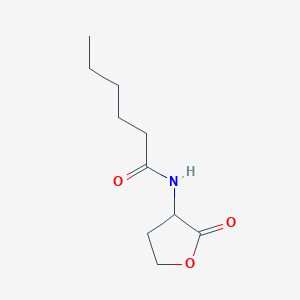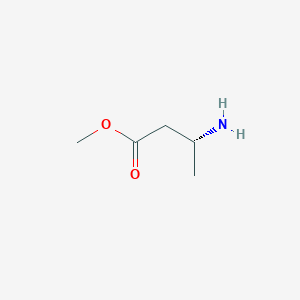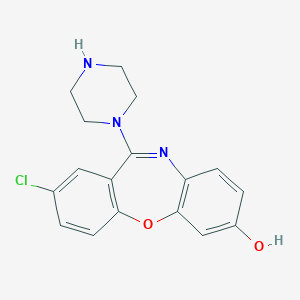
7-Hydroxyamoxapin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 7-Hydroxyamoxapine involves complex biochemical processes. In the context of pharmacological research, its formation is typically observed as a metabolic byproduct of amoxapine treatment. Notably, the synthesis and formation of 7-hydroxyamoxapine, along with other metabolites of amoxapine, have been studied in the context of bioequivalence and pharmacokinetic studies. For instance, Midha et al. (1993) discussed the role of metabolites, including 7-hydroxyamoxapine, in a bioequivalence study of loxapine (Midha et al., 1993).
Molecular Structure Analysis
The molecular structure of 7-Hydroxyamoxapine is characterized by the presence of hydroxy groups and is part of a larger class of compounds that include various hydroxylated metabolites. Such compounds often exhibit distinct physicochemical and pharmacological properties. For example, Cheung et al. (1991) conducted a study to quantify loxapine, amoxapine, and their hydroxy metabolites, including 7-hydroxyamoxapine, using high-performance liquid chromatography, highlighting the distinct molecular characteristics of these compounds (Cheung et al., 1991).
Chemical Reactions and Properties
7-Hydroxyamoxapine, like other hydroxylated metabolites, is involved in various chemical reactions, particularly within biological systems. The pharmacological and biochemical interactions of these metabolites have been the subject of several studies. For instance, Moody et al. (2001) investigated the biotransformation of amoxapine, including the formation of 7-hydroxyamoxapine, under the influence of Cunninghamella elegans, a fungus, thereby shedding light on its chemical properties and reactions (Moody et al., 2001).
Physical Properties Analysis
The physical properties of 7-Hydroxyamoxapine, such as solubility, stability, and crystalline structure, are crucial for understanding its behavior in various environments, including within the human body. These properties can affect its pharmacokinetics and pharmacodynamics.
Chemical Properties Analysis
The chemical properties of 7-Hydroxyamoxapine, including its reactivity, bioavailability, and metabolic pathway, are essential for comprehending its therapeutic potential and safety profile. Studies like those by Tasset and Hassan (1982), which discuss the liquid-chromatographic determination of amoxapine and its metabolites in human serum, provide insights into these properties (Tasset & Hassan, 1982).
Wissenschaftliche Forschungsanwendungen
Antidepressivum
7-Hydroxyamoxapin ist ein Metabolit von Amoxapin, einem trizyklischen Antidepressivum (TCA), das zur Behandlung von schweren depressiven Störungen eingesetzt wird . Es ist ein Noradrenalin- und Serotonin-Wiederaufnahmehemmer .
Schneller Wirkungseintritt
Im Vergleich zu anderen Antidepressiva wird this compound für seinen schnelleren Wirkungseintritt diskutiert .
Neuroleptische Aktivität
this compound zeigt eine schwache neuroleptische Aktivität, ähnlich der von Amoxapin selbst .
Serotonin-Wiederaufnahmehemmer
Der Metabolit this compound ist ein stärkerer Serotonin-Wiederaufnahmehemmer .
Dopamin-Rezeptor-Blocker
this compound blockiert postsynaptische Dopamin-Rezeptoren .
Atypisches Antipsychotikum
Eine Positronen-Emissions-Tomographie-Untersuchung analysierte die Besetzung der Dopamin-D2- und Serotonin-5-HT2-Rezeptoren. Die Studie ergab, dass in allen Dosen die 5-HT2-Besetzung die D2-Besetzung übertraf; das Profil von Amoxapin wurde als ähnlich dem von atypischen Antipsychotika beschrieben .
Wirkmechanismus
Target of Action
7-Hydroxyamoxapine is an active metabolite of the antidepressant drug amoxapine . It primarily targets dopamine receptors , acting as a dopamine receptor antagonist . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including mood, reward, and motor control.
Mode of Action
7-Hydroxyamoxapine interacts with its targets by blocking the dopamine receptors . This antagonistic action contributes to amoxapine’s antipsychotic properties . It also has significant dopamine receptor blocking activity .
Biochemical Pathways
The biochemical pathways affected by 7-Hydroxyamoxapine primarily involve the neurotransmitter systems, specifically the dopaminergic system. By blocking dopamine receptors, 7-Hydroxyamoxapine can alter the signaling pathways of these neurotransmitters, potentially affecting mood and other neurological functions .
Pharmacokinetics
7-Hydroxyamoxapine is rapidly and almost completely absorbed from the gastrointestinal tract . The peak plasma concentrations usually occur within 1-2 hours after oral administration . The elimination half-life of 7-Hydroxyamoxapine is approximately 6.5 hours , indicating that the compound is relatively quickly metabolized and eliminated from the body.
Result of Action
The molecular and cellular effects of 7-Hydroxyamoxapine’s action primarily involve alterations in neurotransmitter signaling due to its antagonistic effect on dopamine receptors . This can result in changes in mood and other neurological functions. In addition, 7-Hydroxyamoxapine has been found to enhance the intracellular killing of mycobacteria within macrophages by activating the autophagy pathway, both in vitro and in vivo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Hydroxyamoxapine. For instance, the presence of certain microorganisms, such as Cunninghamella elegans, can metabolize amoxapine to produce 7-Hydroxyamoxapine . This demonstrates the potential of environmental factors to influence the production and action of this compound.
Eigenschaften
IUPAC Name |
8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUGUMOVYNSGEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190576 | |
| Record name | 7-Hydroxyamoxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37081-76-8 | |
| Record name | 7-Hydroxyamoxapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37081-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxyamoxapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037081768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyamoxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYAMOXAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z11F654NR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7-Hydroxyamoxapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060799 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




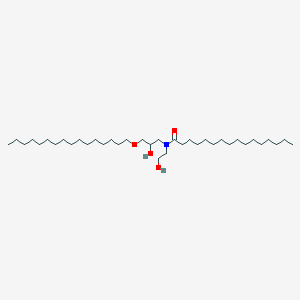


![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)


